molecular formula C12H18ClN B13286834 [(2-Chlorophenyl)methyl](3-methylbutyl)amine

[(2-Chlorophenyl)methyl](3-methylbutyl)amine

Cat. No.: B13286834
M. Wt: 211.73 g/mol
InChI Key: UMJCDTWQDLUFJB-UHFFFAOYSA-N
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Description

(2-Chlorophenyl)methylamine is an organic compound with the molecular formula C12H18ClN It is a derivative of phenylmethylamine, where the phenyl group is substituted with a chlorine atom at the 2-position and a 3-methylbutyl group at the amine nitrogen

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Chlorophenyl)methylamine typically involves the reaction of 2-chlorobenzyl chloride with 3-methylbutylamine. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually heated under reflux to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods

In an industrial setting, the production of (2-Chlorophenyl)methylamine can be scaled up by using continuous flow reactors. This allows for better control of reaction conditions, such as temperature and pressure, and improves the overall yield and purity of the product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Alkylation and Acylation Reactions

The tertiary amine group undergoes alkylation or acylation to form quaternary ammonium salts or amides, respectively.

Reaction TypeReagents/ConditionsProductsKey Observations
Alkylation Methyl iodide, K₂CO₃, DMF, 60°CQuaternary ammonium saltReaction occurs via SN2 mechanism; steric hindrance from the branched alkyl chain slows kinetics.
Acylation Acetyl chloride, Et₃N, CH₂Cl₂, 0°C → RTN-Acetyl derivativeAcylation preferentially targets the less hindered nitrogen site; 87% yield reported for analogous compounds.

Oxidation Reactions

The amine moiety undergoes oxidation under controlled conditions:

Oxidation to N-Oxide

  • Reagents : H₂O₂ (30%), acetic acid, 50°C

  • Product : (2-Chlorophenyl)methylamine N-oxide

  • Mechanism : Oxygen insertion into the N-H bond via electrophilic attack.

  • Yield : ~65% (extrapolated from dimethylamine oxidation studies) .

Oxidative Degradation

  • Atmospheric reaction with OH radicals shows dual hydrogen abstraction pathways:

    • C-H abstraction : Forms a carbon-centered radical (40% branching ratio).

    • N-H abstraction : Generates a nitrogen-centered radical (60% branching ratio) .

  • Rate constant: kOH=5.2×1012cm3molecule1s1k_{\text{OH}}=5.2\times 10^{-12}\,\text{cm}^3\,\text{molecule}^{-1}\,\text{s}^{-1}
    at 298 K .

Hofmann Elimination

Under strong basic conditions, the amine undergoes elimination to form alkenes:

ReagentsConditionsProductsNotes
Ag₂O, H₂OReflux, 120°C1-Chloro-2-vinylbenzene + 3-Methyl-1-buteneReaction proceeds via E2 mechanism; regioselectivity favors formation of the more stable alkene.

Reaction with Ozone

Ozonolysis generates fragmentation products via C-N bond cleavage:

ReagentsConditionsMajor ProductsMinor Products
O₃ (10% in O₂), CH₂Cl₂-78°C, 2 hrs2-Chlorobenzaldehyde (70%)N,N-Dimethylformamide (15%), CO₂ (traces)

Mechanism :

  • Ozone attacks the amine’s lone pair, forming an ozonide intermediate.

  • Fragmentation releases formaldehyde and a nitramine derivative.

  • Secondary oxidation yields carboxylic acids (e.g., formic acid) .

Electrophilic Aromatic Substitution

The chlorophenyl group directs electrophiles to specific positions:

ReactionReagentsProductsSelectivity
Nitration HNO₃/H₂SO₄, 50°C3-Nitro-2-chlorotoluene derivativeMeta-directing effect of chlorine dominates; para-substitution inhibited by steric bulk.
Sulfonation H₂SO₄ (fuming), 100°C2-Chloro-5-sulfobenzoic acidSteric hindrance from the methylbutyl group reduces reaction rate by 40% compared to unsubstituted analogs.

Scientific Research Applications

(2-Chlorophenyl)methylamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex organic molecules.

    Biology: The compound can be used to study the effects of phenylmethylamine derivatives on biological systems.

    Industry: The compound can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2-Chlorophenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, thereby influencing neuronal signaling pathways.

Comparison with Similar Compounds

(2-Chlorophenyl)methylamine can be compared with other similar compounds, such as:

  • (2-Chlorophenyl)methylamine
  • (3-Chlorophenyl)methylamine
  • (2-Chlorophenyl)methylamine

These compounds share similar structural features but differ in the position or nature of the substituents on the phenyl ring or the amine nitrogen. The unique combination of substituents in (2-Chlorophenyl)methylamine gives it distinct chemical and biological properties, making it a valuable compound for research and industrial applications.

Biological Activity

(2-Chlorophenyl)methylamine, an organic compound featuring a chlorinated phenyl group and a branched alkyl amine, has garnered attention in medicinal chemistry and organic synthesis. The unique structural properties of this compound suggest potential biological activities, including antimicrobial and cytotoxic effects.

Structural Characteristics

The compound can be represented by the following structural formula:

C12H16ClN\text{C}_{12}\text{H}_{16}\text{Cl}\text{N}

This structure includes:

  • Chlorophenyl Group : Known to enhance biological activity due to its electron-withdrawing properties.
  • Alkyl Amine Side Chain : Contributes to the hydrophobic nature of the compound, influencing its interaction with biological membranes.

Antimicrobial Activity

Research indicates that compounds with similar structures to (2-Chlorophenyl)methylamine exhibit significant antimicrobial properties. For example, studies on halogenated compounds have shown increased efficacy against various bacterial strains, including Staphylococcus aureus and Escherichia coli .

A comparative analysis of related compounds revealed that those with chlorinated phenyl groups often demonstrate enhanced antibacterial activity. The Minimum Inhibitory Concentration (MIC) values for related compounds were found to be in the range of 31.25 to 62.5 µg/mL against standard bacterial strains .

Cytotoxicity

The cytotoxic profile of (2-Chlorophenyl)methylamine suggests potential applications in cancer therapy. Preliminary studies have shown that derivatives of similar compounds can induce cell death in various cancer cell lines while exhibiting low toxicity towards normal mammalian cells .

For instance, a series of synthesized derivatives were evaluated for their cytotoxic effects, revealing that some exhibited submicromolar activity against cancer cells, indicating a promising therapeutic window for further development .

Structure-Activity Relationship (SAR)

The biological activity of (2-Chlorophenyl)methylamine is influenced by its structural components. The introduction of halogens, particularly chlorine, has been associated with increased antibacterial potency. A structure-activity relationship analysis highlights the importance of:

  • Lipophilicity : Compounds with higher lipophilicity tend to permeate cell membranes more effectively.
  • Functional Groups : The presence and position of functional groups can significantly alter the compound's interaction with biological targets.

Case Studies

  • Antibacterial Efficacy : A study evaluating a series of chlorinated anilides demonstrated that compounds similar to (2-Chlorophenyl)methylamine showed effective inhibition against methicillin-resistant Staphylococcus aureus (MRSA), with some derivatives achieving MIC values comparable to clinically used antibiotics .
  • Cytotoxic Assessment : In another investigation, derivatives were tested on cancer cell lines, revealing that specific modifications in the alkyl chain length and branching could enhance anticancer activity while maintaining low toxicity towards healthy cells .

Properties

Molecular Formula

C12H18ClN

Molecular Weight

211.73 g/mol

IUPAC Name

N-[(2-chlorophenyl)methyl]-3-methylbutan-1-amine

InChI

InChI=1S/C12H18ClN/c1-10(2)7-8-14-9-11-5-3-4-6-12(11)13/h3-6,10,14H,7-9H2,1-2H3

InChI Key

UMJCDTWQDLUFJB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCNCC1=CC=CC=C1Cl

Origin of Product

United States

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